

A Comparative Analysis of HZ2: Purity and Physicochemical Characterization

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Compound of Interest

Compound Name: HZ2

Cat. No.: B3119701

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This guide provides a comprehensive comparison of the purity and key physicochemical characteristics of the novel compound **HZ2** against two leading alternatives, designated here as Alternative A and Alternative B. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of compounds for further investigation.

Quantitative Data Summary

The following table summarizes the key purity and characterization parameters for **HZ2** and its alternatives. Data was obtained through standardized analytical methods as detailed in the Experimental Protocols section.

Parameter	HZ2	Alternative A	Alternative B
Purity (HPLC, %)	> 99.5	> 98.0	> 99.0
Molecular Weight (g/mol)	450.52	436.49	452.55
Melting Point (°C)	152-154	145-148	150-153
Solubility (DMSO, mg/mL)	> 50	25	> 50
LogP	3.1	3.5	3.2
NMR Identity	Conforms	Conforms	Conforms
Mass Spectrometry (m/z)	[M+H] ⁺ 451.5	[M+H] ⁺ 437.5	[M+H] ⁺ 453.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Method: The percentage purity is determined by the area normalization method, where the main peak area is divided by the total area of all peaks in the chromatogram.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Method: ¹H NMR spectra are recorded to confirm the chemical structure of the compound. The observed chemical shifts and coupling constants are compared against the expected values for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Verification

- Instrumentation: Waters Xevo G2-XS QToF Mass Spectrometer with an electrospray ionization (ESI) source.
- Method: The compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

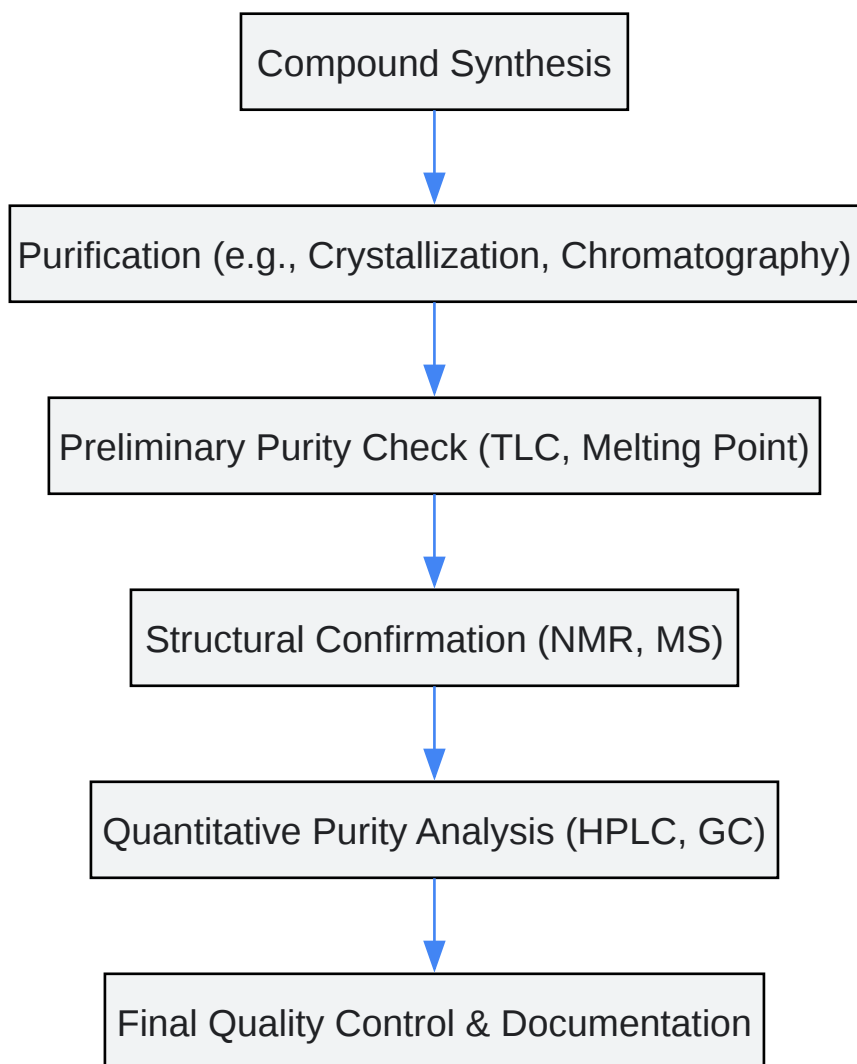
Melting Point Determination

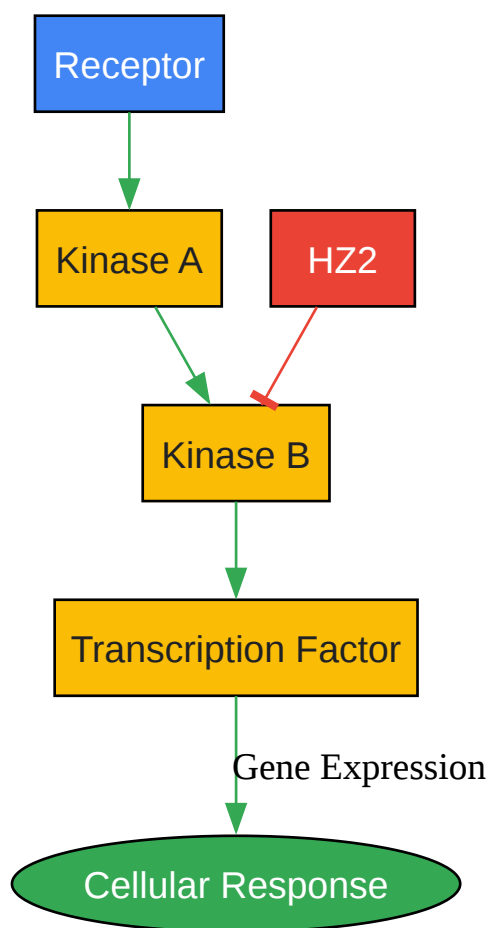
- Instrumentation: Stuart SMP30 melting point apparatus.
- Method: A small sample of the compound is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded. Pure substances typically have a sharp melting point range of 1-2°C.[\[2\]](#)[\[3\]](#)

Visualizations

Experimental Workflow: Compound Characterization

The following diagram illustrates the standard workflow for the characterization and purity confirmation of a newly synthesized compound like **HZ2**.





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References

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